2,5-Diethylfuran

Vue d'ensemble

Description

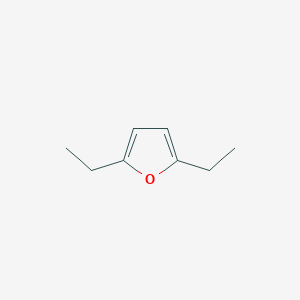

2,5-Diethylfuran is a heterocyclic organic compound with the molecular formula C8H12O It is a derivative of furan, where two ethyl groups are substituted at the 2 and 5 positions of the furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Diethylfuran can be synthesized through several methods. One common approach involves the alkylation of furan derivatives. For instance, the reaction of furan with ethyl iodide in the presence of a strong base such as sodium hydride can yield this compound. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes. One such method includes the catalytic hydrogenation of 2,5-diacetylfuran using a metal catalyst like palladium on carbon. This process is carried out under high pressure and temperature to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diethylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diacids or diketones.

Reduction: Hydrogenation of this compound can produce saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: 2,5-Diethyl-2,5-dihydroxyfuran.

Reduction: 2,5-Diethyl tetrahydrofuran.

Substitution: Various alkylated or acylated furans.

Applications De Recherche Scientifique

Biofuel Potential

Energy Density and Efficiency

2,5-Diethylfuran is being investigated as a next-generation biofuel due to its favorable energy characteristics. It has an energy density similar to that of gasoline, making it a strong candidate for replacing fossil fuels. The calorific value of DEF is approximately 31.5 MJ/L, which is significantly higher than ethanol (21.3 MJ/L) and comparable to gasoline (43.2 MJ/kg) . Additionally, DEF's higher boiling point (approximately 92 °C) compared to ethanol reduces evaporation losses and enhances safety during storage and transport .

Production from Biomass

DEF can be synthesized through catalytic processes from renewable biomass sources. Recent studies have demonstrated efficient conversion pathways from carbohydrates like glucose and fructose via intermediates such as hydroxymethylfurfural (HMF) . Catalysts such as nickel-based systems have shown promising results in achieving high yields (up to 96%) under optimized conditions .

Chemical Synthesis

Reactant in Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile reactant. It can participate in Diels-Alder reactions to form complex cyclic compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals . Its unique structure allows it to act as an arynophile in various reactions, expanding its utility in creating functionalized organic molecules.

Internal Standard for NMR Spectroscopy

DEF's stability and distinct NMR spectral features make it suitable as an internal standard for nuclear magnetic resonance (NMR) spectroscopy. Its singlet peaks provide reliable integrations without interference from other analytes, facilitating accurate quantitative analysis in complex mixtures .

Environmental Applications

Ozone Reaction Studies

Recent research has utilized DEF as a model compound to study reactions with ozone (O₃). Understanding the mechanisms of these reactions is crucial for atmospheric chemistry and pollution control strategies. Studies indicate that DEF reacts readily with ozone, contributing to insights into the degradation pathways of volatile organic compounds (VOCs) in the atmosphere .

Toxicological Assessments

While DEF shows promise as a biofuel and chemical intermediate, its environmental impact must be assessed thoroughly. Studies have indicated potential genotoxic effects under certain conditions; thus, understanding its toxicity profile is essential for safe handling and application .

Case Studies

Mécanisme D'action

The mechanism of action of 2,5-diethylfuran in various applications depends on its chemical reactivity. In biofuel applications, it undergoes combustion to release energy. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparaison Avec Des Composés Similaires

2,5-Dimethylfuran: Another furan derivative with methyl groups instead of ethyl groups. It is also explored as a biofuel.

2,5-Diethylthiophene: A sulfur analog with similar structural properties but different reactivity due to the presence of sulfur.

Comparison:

Uniqueness: 2,5-Diethylfuran has higher energy density compared to 2,5-dimethylfuran, making it a more efficient biofuel. Its ethyl groups provide different steric and electronic effects compared to methyl groups, influencing its reactivity and applications.

Activité Biologique

2,5-Diethylfuran (DEF) is a member of the furan family, which has garnered attention for its potential applications in various fields, including organic synthesis and as a biofuel. Understanding the biological activity of DEF is critical for assessing its safety and efficacy in potential applications. This article reviews recent research findings on the biological activity of this compound, highlighting its toxicological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a cyclic compound with the molecular formula . Its structure features a furan ring with two ethyl groups attached at the 2 and 5 positions. This configuration influences its reactivity and biological interactions.

Toxicological Studies

Recent studies have investigated the toxicological effects of furan derivatives, including DEF. Furan compounds are known to exhibit hepatotoxicity and potential carcinogenicity. For instance, a study indicated that furan exposure in rats led to significant liver damage characterized by biliary tract fibrosis and hepatocellular necrosis .

Key Findings:

- Hepatotoxicity : Furan and its derivatives can induce liver lesions and tumors in animal models .

- Metabolic Activation : The toxicity is primarily mediated by metabolic activation through cytochrome P-450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules .

- Dose-Response Relationship : In a two-year study involving rats, higher doses of furan resulted in increased incidences of liver tumors .

Metabolism of this compound

The metabolic pathway for DEF involves oxidation by cytochrome P-450 enzymes, similar to other furan derivatives. The resulting metabolites can interact with DNA, potentially leading to mutagenic effects. Research indicates that DEF undergoes biotransformation into various products that may exhibit different biological activities compared to the parent compound.

Metabolites Identified :

- Hydroxylated derivatives

- Conjugates with glutathione

Case Studies

- Carcinogenic Potential : A study assessed the long-term effects of furan exposure in rodents, revealing a strong correlation between high-dose exposure and the development of liver tumors. The findings underscore the need for caution in using furan derivatives in food products or as industrial solvents .

- Biochemical Effects : Another investigation focused on the biochemical impact of DEF on liver function. It was found that DEF exposure led to increased levels of liver enzymes indicative of hepatocellular damage and oxidative stress .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Burka et al. (1991) | Toxicity | High doses lead to liver tumors in rats; metabolic activation via CYP enzymes |

| Kedderis et al. (1993) | Metabolism | Cytochrome P-450 involvement in furan-induced toxicity |

| Nasr et al. (2022) | Polymer Synthesis | Utilization of DEF in producing biobased polymeric materials; potential for lower toxicity compared to other furans |

Propriétés

IUPAC Name |

2,5-diethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYQOKFZRFUBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423843 | |

| Record name | 2,5-diethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-06-0 | |

| Record name | 2,5-Diethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-diethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH825RS1LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.